n-(Furan-2-ylmethyl)-3-(methylthio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Furan-2-ylmethyl)-3-(methylthio)aniline: is an organic compound that features a furan ring attached to a benzene ring through a methylene bridge, with a methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Furan-2-ylmethyl)-3-(methylthio)aniline typically involves the reaction of furan-2-carbaldehyde with 3-(methylthio)aniline in the presence of a reducing agent. The reaction is usually carried out under mild conditions to ensure the integrity of the furan ring and the methylthio group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(Furan-2-ylmethyl)-3-(methylthio)aniline can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the furan ring or the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the furan or benzene rings.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: n-(Furan-2-ylmethyl)-3-(methylthio)aniline is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of n-(Furan-2-ylmethyl)-3-(methylthio)aniline involves its interaction with molecular targets such as enzymes or receptors. The furan ring and the methylthio group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
n-(Furan-2-ylmethyl)aniline: Lacks the methylthio group, which may result in different reactivity and biological activity.
n-(Furan-2-ylmethyl)-2-(methylthio)aniline: Similar structure but with the methylthio group in a different position, affecting its chemical and biological properties.
Uniqueness: The presence of both the furan ring and the methylthio group in n-(Furan-2-ylmethyl)-3-(methylthio)aniline provides unique reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C12H13NOS/c1-15-12-6-2-4-10(8-12)13-9-11-5-3-7-14-11/h2-8,13H,9H2,1H3 |
InChI Key |
BRPBZACJFKWUEK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.